molecular formula C8H9ClN2OS B188581 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide CAS No. 75150-40-2

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

Cat. No. B188581
CAS RN: 75150-40-2
M. Wt: 216.69 g/mol
InChI Key: SXJWSRUPDZKESM-UHFFFAOYSA-N
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Description

“2-[(4-Chlorophenyl)sulfanyl]acetohydrazide” is a heterocyclic organic compound with the CAS number 75150-40-2 . It has a molecular weight of 216.69 . The IUPAC name for this compound is 2-(4-chlorophenyl)sulfanylacetohydrazide .


Molecular Structure Analysis

The molecular formula of “2-[(4-Chlorophenyl)sulfanyl]acetohydrazide” is C8H9ClN2OS . The InChI code for this compound is 1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

“2-[(4-Chlorophenyl)sulfanyl]acetohydrazide” is a powder at room temperature . It has a melting point of 99-101°C . The compound has a boiling point of 419.4°C at 760 mmHg and a density of 1.38g/cm³ .

Scientific Research Applications

Anticancer Applications

  • A study focused on designing and synthesizing novel derivatives of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide, demonstrating significant anticancer activities. These compounds were evaluated for their biological potency, including antimicrobial, antifungal, antioxidant, and anticancer activities (Fathima et al., 2022).

Antibacterial and Enzyme Inhibition

  • Research on the synthesis of various derivatives of 2-[(4-chlorophenyl)sulfanyl]acetohydrazide demonstrated promising antibacterial and enzyme inhibition screening. The study synthesized novel acetamide and azomethine derivatives and evaluated their antibacterial and enzyme inhibition activity (Rasool et al., 2015).

Lipase and α-Glucosidase Inhibition

  • A study utilized 2-[(4-chlorophenyl)sulfanyl]acetohydrazide in the synthesis of novel heterocyclic compounds. These compounds were tested for their lipase and α-glucosidase inhibition, showing significant activity in these areas (Bekircan et al., 2015).

Anti-inflammatory Activity

  • Research on 2-[(1H-benzimidazol-2yl methyl) sulfanyl] derivatives of acetohydrazide revealed moderate to considerable anti-inflammatory activity. These compounds were synthesized and assayed for their effectiveness against inflammation (Manjula et al., 2011).

Antimicrobial Activity

  • Another study explored the synthesis of formazans from a Mannich base derivative of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Additional Applications

  • Various studies have synthesized and characterized different derivatives of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide, evaluating their biological activities, including antimicrobial, hemolytic, thrombolytic, and cytotoxic activities. These studies contribute to the understanding of the compound's potential in different pharmacological areas (Various Authors).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

As of now, “2-[(4-Chlorophenyl)sulfanyl]acetohydrazide” is available for research use only . Its potential applications and future directions would depend on the outcomes of such research.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJWSRUPDZKESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352725
Record name 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

CAS RN

75150-40-2
Record name 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V La Pietra, S Sartini, L Botta, A Antonelli… - European Journal of …, 2018 - Elsevier
It is now known that “gain of function” mutations of RET (REarranged during Transfection) kinase are specific and key oncogenic events in the onset of thyroid gland cancers such as the …
Number of citations: 17 www.sciencedirect.com

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